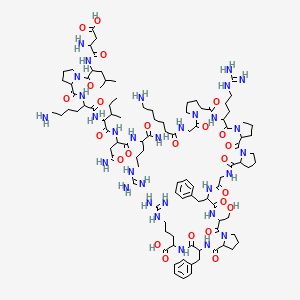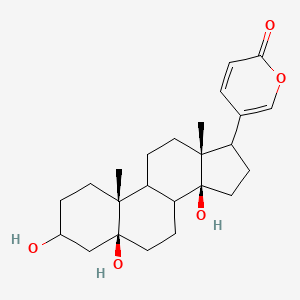
Telobufotoxin;Telocinobufogenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Telobufotoxin is typically isolated from natural sources, specifically the skin secretions of toads. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The compound can also be synthesized through complex organic synthesis routes, although these methods are less common due to the availability of natural sources .
Industrial Production Methods
Industrial production of Telobufotoxin primarily relies on the extraction from natural sources. The process involves the collection of toad secretions, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Telobufotoxin undergoes various chemical reactions, including:
Oxidation: Telobufotoxin can be oxidized to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving Telobufotoxin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of Telobufotoxin include various oxidized and reduced derivatives, each with potential therapeutic applications .
Scientific Research Applications
Telobufotoxin has been extensively studied for its scientific research applications, including:
Mechanism of Action
Telobufotoxin exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility and exerting a positive inotropic effect . Additionally, Telobufotoxin has been shown to modulate immune responses by enhancing the Th1 immune response, making it a potential candidate for immunotherapy .
Comparison with Similar Compounds
Similar Compounds
Bufalin: Another cardiotonic steroid derived from toad secretions, known for its anti-cancer properties.
Marinobufagin: Similar in structure and function to Telobufotoxin, with cardiotonic and anti-cancer activities.
Uniqueness of Telobufotoxin
Telobufotoxin is unique due to its dual role as a cardiotonic agent and an immunomodulator . Its ability to enhance the Th1 immune response sets it apart from other cardiotonic steroids, making it a promising candidate for the development of novel immunotherapeutic agents .
Properties
Molecular Formula |
C24H34O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16?,17?,18?,19?,21-,22-,23+,24+/m1/s1 |
InChI Key |
PBSOJKPTQWWJJD-XRLXKDQGSA-N |
Isomeric SMILES |
C[C@]12CCC(C[C@]1(CCC3C2CC[C@]4([C@@]3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


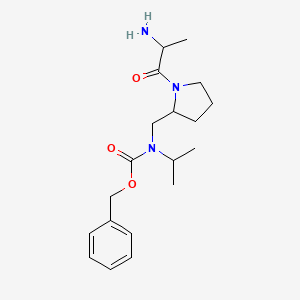
![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)
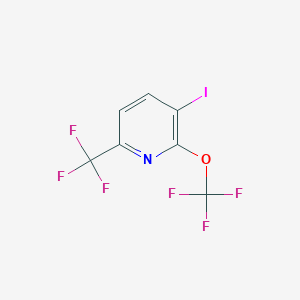
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B14797888.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B14797902.png)

![[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)
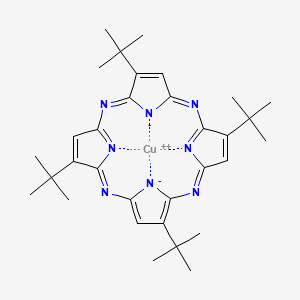
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)

![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797946.png)
